molecular formula C21H24N2O3S B2429887 4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034387-18-1

4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No.: B2429887
CAS No.: 2034387-18-1
M. Wt: 384.49
InChI Key: BPHWZFVHGPAPEW-UHFFFAOYSA-N
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Description

4-((1-(2-(Benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a synthetically complex organic compound designed for advanced research applications in medicinal chemistry and pharmacology. This molecule is characterized by a unique architecture featuring a pyridin-2-one core substituted with a cyclopropyl group, linked via an ether bridge to an azetidine ring that is further functionalized with a 2-(benzylthio)acetyl moiety. The incorporation of both nitrogen and sulfur atoms within its structure makes it a compelling candidate for investigating novel chemical space, particularly in the development of targeted ligands. The structural motifs present in this compound suggest significant potential for neuroscience-related research. The azetidine group is a known pharmacophore in ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs) . Compounds with similar azetidine-containing structures have been studied as potent and selective partial agonists or antagonists for specific nAChR subtypes, such as α4β2, which is a key target in research for smoking cessation, mood disorders, and cognitive deficits . The inclusion of a sulfur-bearing benzylthio group is a strategic modification that may influence the compound's binding affinity, selectivity, and metabolic stability, allowing researchers to probe structure-activity relationships (SAR) distinct from those of oxygen-based analogs . While the precise mechanism of action for this specific compound requires empirical validation, its design implies a potential to interact with specific nAChR subtypes. Research on analogous compounds indicates they may act as partial agonists, which can both activate the receptor and inhibit the effects of full agonists, leading to a net decrease in receptor function . This mechanism is of high interest for its potential research value in modulating neurochemical pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-[1-(2-benzylsulfanylacetyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-15-9-18(10-20(24)23(15)17-7-8-17)26-19-11-22(12-19)21(25)14-27-13-16-5-3-2-4-6-16/h2-6,9-10,17,19H,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHWZFVHGPAPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one, identified by its CAS number 2034387-18-1, is a compound with potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C21H24N2O3S, with a molecular weight of 384.5 g/mol. Its structure includes a pyridine ring, a cyclopropyl group, and an azetidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC21H24N2O3S
Molecular Weight384.5 g/mol
CAS Number2034387-18-1
StructureStructure

The compound's biological activity is primarily attributed to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound may enhance cholinergic transmission, which is crucial in cognitive functions.

In Vitro Studies

Research has demonstrated that derivatives similar to this compound exhibit significant AChE and BuChE inhibitory activities. For instance, studies indicated that certain pyridinium derivatives showed IC50 values in the low micromolar range for AChE inhibition, suggesting strong potential for enhancing cholinergic activity in neurodegenerative conditions .

Pharmacological Studies

Recent studies have focused on the synthesis and evaluation of various analogs of this compound to determine their efficacy as dual inhibitors of AChE and BuChE. The following table summarizes key findings from recent research:

Compound NameAChE IC50 (μM)BuChE IC50 (μM)Reference
4-((1-(2-(benzylthio)acetyl)...5.90 ± 0.076.76 ± 0.04
BOP-11.11 ± 0.09Not reported
BOP-8Not reported8.15 ± 0.05

Case Studies

In a notable case study involving a related compound, researchers utilized docking studies to elucidate the binding interactions between the compound and the active sites of AChE and BuChE. The results indicated that specific amino acid residues within these enzymes interact favorably with the compound, enhancing its inhibitory potential .

Q & A

Q. Which theoretical frameworks guide mechanistic studies of this compound’s antioxidant activity?

  • Answer : Link to free radical scavenging mechanisms (e.g., HAT vs. SET pathways) using DFT calculations (B3LYP/6-31G*). Compare experimental IC50_{50} values in DPPH assays with computational redox potentials .

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